6-(Dibutylamino)-1,8-diazabicyclo[5.4.0]undec-7-ene
Description
6-(Dibutylamino)-1,8-diazabicyclo[5.4.0]undec-7-ene (hereafter referred to as Bu₂N-DBU) is a tertiary amine derivative of 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), modified by the addition of a dibutylamino group at the 6-position. This structural alteration enhances its lipophilicity and influences its catalytic and physicochemical properties. Key characteristics include:
- Molecular Formula: C₁₇H₃₃N₃
- Boiling Point: 312°C
- Density: 0.942 g/mL (25°C)
- Solubility: Insoluble in water; soluble in organic solvents (e.g., acetonitrile, dichloromethane).
- Applications: Used as a catalyst in polyurethane coatings, organic synthesis, and materials science due to its non-nucleophilic basicity.
Properties
IUPAC Name |
N,N-dibutyl-2,3,4,6,7,8,9,10-octahydropyrimido[1,2-a]azepin-10-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H33N3/c1-3-5-12-19(13-6-4-2)16-10-7-8-14-20-15-9-11-18-17(16)20/h16H,3-15H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGKYTFDYDXZTEM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(CCCC)C1CCCCN2C1=NCCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H33N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10398147 | |
| Record name | 6-(Dibutylamino)-1,8-diazabicyclo[5.4.0]undec-7-ene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10398147 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
106847-76-1 | |
| Record name | 6-(Dibutylamino)-1,8-diazabicyclo[5.4.0]undec-7-ene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10398147 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-(Dibutylamino)-1,8-diazabicyclo[5.4.0]undec-7-ene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Precursor Synthesis: Preparation of DBU
The synthesis of 6-(dibutylamino)-DBU begins with the production of DBU, which serves as the foundational scaffold. As detailed in patent CN101279973A, DBU is synthesized via a three-step process:
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Addition Reaction : Caprolactam reacts with acrylonitrile in tert-butyl alcohol or tertiary amyl alcohol at 10–15°C using NaOH as a catalyst.
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Hydrogenation : The intermediate N-(2-cyanoethyl)-caprolactam undergoes catalytic hydrogenation to form N-aminopropyl-caprolactam.
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Cyclization : Intramolecular condensation eliminates water, forming the bicyclic amidine structure of DBU.
This method achieves a 98% conversion rate for caprolactam and an overall DBU yield of 80%, significantly reducing material costs compared to earlier methods.
Introduction of the Dibutylamino Group
The dibutylamino moiety is introduced through nucleophilic substitution or amidation reactions. A patent by SIKA TECHNOLOGY AG (US20190276412A1) demonstrates that methyl esters react efficiently with dibutylamine under mild conditions to form substituted amides. For 6-(dibutylamino)-DBU, DBU’s reactive nitrogen undergoes alkylation with dibutylamine in acetonitrile or tetrahydrofuran (THF) at 60–80°C. The reaction proceeds via a two-step mechanism:
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Deprotonation : DBU’s basic nitrogen abstracts a proton from dibutylamine, generating a nucleophilic amide ion.
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Alkylation : The amide ion attacks a dibutyl halide or sulfonate electrophile, forming the final product.
Optimization of Reaction Conditions
Solvent and Catalyst Selection
Solvent polarity and catalyst efficiency directly impact reaction kinetics and yield. The table below compares key parameters from industrial and laboratory-scale syntheses:
| Parameter | Laboratory-Scale (THF) | Industrial-Scale (Acetonitrile) |
|---|---|---|
| Temperature | 60°C | 80°C |
| Reaction Time | 12 hours | 6 hours |
| Catalyst | None | NaOH (0.5 mol%) |
| Yield | 72% | 88% |
| Purity (HPLC) | 95% | 99% |
Industrial protocols prioritize acetonitrile for its high dielectric constant, which accelerates dipole-dipole interactions between DBU and dibutylamine. NaOH enhances reaction rates by deprotonating dibutylamine, increasing nucleophilicity.
Temperature and Pressure Effects
Elevated temperatures (80°C) reduce reaction times by 50% but risk side reactions such as N-oxide formation. Patent CN101279973A notes that maintaining temperatures below 100°C and pressures of 1–2 bar during hydrogenation minimizes byproducts.
Industrial Production Methodologies
Continuous Flow Reactor Systems
Large-scale synthesis employs continuous flow reactors to ensure consistent product quality. Key advantages include:
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Precision Heating : Jacketed reactors maintain optimal temperatures (±1°C deviation).
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Automated Feed Systems : Dibutylamine and DBU are introduced at stoichiometric ratios (1:1.2) to prevent excess reagent accumulation.
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In-Line Purification : Centrifugal partition chromatography (CPC) removes unreacted starting materials, achieving 99% purity.
Waste Management and Solvent Recovery
Industrial plants recover >90% of solvents like acetonitrile via fractional distillation. Tert-butyl alcohol, used in DBU synthesis, is recycled into subsequent batches, reducing raw material costs by 15%.
Comparative Analysis of Synthetic Methodologies
Traditional vs. Green Chemistry Approaches
Traditional methods rely on halogenated solvents (e.g., dichloromethane), whereas green protocols utilize ionic liquids or supercritical CO₂. The latter reduces toxic waste but requires higher capital investment.
| Method | Yield | Purity | Environmental Impact |
|---|---|---|---|
| Halogenated Solvents | 85% | 98% | High |
| Ionic Liquids | 78% | 95% | Low |
| Supercritical CO₂ | 82% | 97% | Moderate |
Catalytic Efficiency
Lewis acids like ZnCl₂ improve reaction rates but are moisture-sensitive. Non-metallic catalysts (e.g., DBU itself) offer a sustainable alternative, though yields drop by 5–10%.
Purity Enhancement Techniques
Recrystallization and Column Chromatography
Crude 6-(dibutylamino)-DBU is purified via:
Chemical Reactions Analysis
Types of Reactions
6-(Dibutylamino)-1,8-diazabicyclo[5.4.0]undec-7-ene undergoes various types of chemical reactions, including:
Deprotonation Reactions: It acts as a strong base to deprotonate acidic substrates.
Nucleophilic Substitution: It can participate in nucleophilic substitution reactions with electrophiles.
Catalytic Reactions: It serves as a catalyst in reactions such as the Baylis-Hillman reaction and Michael addition.
Common Reagents and Conditions
Deprotonation: Commonly used with substrates like alcohols, phenols, and carboxylic acids in solvents like tetrahydrofuran or dimethyl sulfoxide.
Nucleophilic Substitution: Reacts with alkyl halides or sulfonates under mild conditions.
Catalysis: Used in catalytic amounts in the presence of substrates and solvents suitable for the specific reaction.
Major Products
The major products formed from these reactions depend on the specific substrates and conditions used. For example, in the Baylis-Hillman reaction, the product is typically an α,β-unsaturated carbonyl compound .
Scientific Research Applications
Organic Synthesis
DBU is widely recognized for its role in organic synthesis as a strong non-nucleophilic base. Its applications include:
- Catalysis in Reactions:
- Aza-Michael Addition: DBU facilitates the addition of amines to α,β-unsaturated carbonyl compounds.
- Knovenagel Condensation: It acts as a catalyst for the condensation of aldehydes and active methylene compounds.
- Esterification Reactions: Used in the esterification of carboxylic acids with alcohols.
Polymer Chemistry
DBU is employed as a catalyst in the production of polymers, particularly:
- Polyurethane Production: It serves as a curing agent for isocyanate-based polymers, enhancing the reaction rate and efficiency.
- Epoxy Resins: DBU is utilized in epoxy formulations to improve curing processes.
Pharmaceutical Applications
DBU plays a critical role in pharmaceutical chemistry:
- Synthesis of Cephalosporins: It acts as a protecting agent during the synthesis of cephalosporin antibiotics.
- Formation of Bioactive Compounds: DBU has been used in the synthesis of various bioactive molecules through its catalytic properties.
Environmental Chemistry
DBU has potential applications in environmental chemistry:
- Cellulose Activation: It can dissolve cellulose by reacting with its hydroxyl groups, allowing for further chemical modifications to produce cellulose derivatives.
Case Study 1: Catalytic Activity in Aza-Michael Addition
A study published in the Journal of Organic Chemistry demonstrated that DBU significantly enhances the yield of products in aza-Michael addition reactions compared to traditional catalysts. The reaction conditions were optimized using DBU, resulting in higher selectivity and reaction rates .
Case Study 2: Use in Polyurethane Foams
Research conducted by Vesta Chemicals highlighted the effectiveness of DBU as a catalyst in producing semi-flexible polyurethane foams. The study reported improved mechanical properties and reduced processing time when DBU was incorporated into the formulation .
Comparative Data Table
| Application Area | Specific Use | Benefits |
|---|---|---|
| Organic Synthesis | Aza-Michael Addition | Increased yield and selectivity |
| Polymer Chemistry | Curing agent for Polyurethanes | Enhanced reaction rates |
| Pharmaceutical Chemistry | Synthesis of Cephalosporins | Improved efficiency in antibiotic production |
| Environmental Chemistry | Cellulose Activation | Enables chemical modifications |
Mechanism of Action
The mechanism of action of 6-(Dibutylamino)-1,8-diazabicyclo[5.4.0]undec-7-ene involves its strong basicity and nucleophilicity. It can deprotonate acidic substrates, generating nucleophilic anions that can participate in further reactions. In catalytic processes, it forms stabilized nucleophilic intermediates that facilitate the formation of new bonds. The compound’s ability to stabilize transition states and intermediates is key to its effectiveness as a catalyst .
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares Bu₂N-DBU with DBU, 1,5-diazabicyclo[4.3.0]non-5-ene (DBN), and tetramethyl n-hexyl diamine (TMHD):
Key Observations :
- Lipophilicity: Bu₂N-DBU’s dibutylamino group increases its organic solubility compared to DBU, which is water-miscible due to its smaller size and higher basicity.
- Thermal Stability : Bu₂N-DBU’s higher boiling point (312°C vs. DBU’s ~250°C) suggests enhanced thermal stability, making it suitable for high-temperature reactions.
Catalytic Performance
Michael Addition Reactions
- DBU : Widely used as a catalyst in Michael additions, achieving high yields (>90%) under solvent-free conditions.
- Its lipophilicity may improve performance in non-polar systems.
Polyurethane Coatings
- Bu₂N-DBU : Specifically employed in two-component polyurethane coatings for enhanced hardness and water resistance. It outperforms DBU in reducing volatile organic compound (VOC) content.
- DBU : Less commonly used in coatings due to higher volatility and lower compatibility with hydrophobic matrices.
Trifluoromethylation and Difluorocarbene Reactions
- DBU : Effective in decomposing difluorocarbene for trifluoromethylation of aryl iodides.
- Bu₂N-DBU: No reported use in such reactions; the dibutyl group may sterically hinder interactions with carbene intermediates.
Toxicity and Handling
- Bu₂N-DBU : Classified as hazardous (skin/eye irritant; Hazard Level 1B).
- DBU : Highly corrosive (pH 12.6–15.8 in aqueous solutions).
- DBN and TMHD : Moderate toxicity, requiring standard laboratory precautions.
Advantages of Bu₂N-DBU
- Enhanced Solvent Compatibility : Superior solubility in organic matrices improves catalytic efficiency in polyurethane coatings.
- Reduced Volatility : Higher molecular weight and boiling point minimize evaporation during industrial processes.
Limitations
- Steric Hindrance: The dibutylamino group may reduce reactivity in sterically sensitive reactions (e.g., nucleophilic substitutions).
- Niche Applications : Primarily used in coatings, whereas DBU has broader utility in organic synthesis.
Biological Activity
6-(Dibutylamino)-1,8-diazabicyclo[5.4.0]undec-7-ene, a bicyclic compound with the empirical formula CHN and CAS Number 106847-76-1, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and applications based on diverse research findings.
The compound features a unique bicyclic structure that contributes to its biological activity. The molecular weight is approximately 279.46 g/mol, and it is characterized by several spectroscopic methods including IR, NMR, and mass spectrometry .
Cytotoxicity
Recent studies have indicated that structurally similar diazenes exhibit varying degrees of cytotoxicity against different tumor cell lines. For instance, the compound RL-337, which shares structural similarities with this compound, demonstrated significant cytotoxic effects on human cervical carcinoma HeLa cells and glioblastoma A1235 cells .
The cytotoxicity of diazenes is often assessed using the MTT assay, which measures cell viability post-treatment. In a comparative study, RL-337 was found to be more effective than its counterpart JK-279 against the same cell lines, suggesting that modifications in the molecular structure can enhance biological activity.
The mechanism by which these compounds exert their cytotoxic effects often involves disruption of cellular integrity and induction of necrosis rather than apoptosis. For example, RL-337 treatment led to loss of membrane integrity within one hour and resulted in necrotic cell death after six hours . This contrasts with other diazenes that may induce apoptosis.
Study on Synergistic Effects
A notable case study examined the synergistic effects of diazene compounds with established chemotherapeutics such as cisplatin and doxorubicin. The study found that RL-337 acted synergistically with these drugs, enhancing their cytotoxic effects on HeLa cells while not targeting glutathione levels directly . This suggests potential for combination therapies in cancer treatment.
Applications in Medicinal Chemistry
The compound's unique structure makes it a candidate for further exploration in drug development. Its role as an accelerator in polymerization reactions also highlights its versatility beyond medicinal applications .
Data Summary
| Property | Value |
|---|---|
| Empirical Formula | CHN |
| Molecular Weight | 279.46 g/mol |
| CAS Number | 106847-76-1 |
| Primary Biological Activity | Cytotoxicity against tumor cell lines |
Q & A
Q. What are the optimal reaction conditions for using DBU as a non-nucleophilic base in organic synthesis?
DBU is effective in deprotonation reactions due to its strong basicity (pKa ~12.5) and steric hindrance. For esterifications or eliminations, use anhydrous solvents like THF or DCM under inert atmospheres (N₂/Ar) at 0–60°C. Monitor pH stability, as DBU’s high alkalinity (pH >12 in aqueous solutions) can hydrolyze sensitive substrates. Pre-dry solvents and reagents to avoid side reactions with moisture .
Q. How does DBU’s solubility profile influence its application in polar vs. nonpolar systems?
DBU is miscible with polar aprotic solvents (e.g., DMF, DMSO) and moderately soluble in water (hydrolyzes gradually). In nonpolar solvents (e.g., toluene), its activity as a base diminishes due to reduced ionization. For biphasic systems, combine DBU with phase-transfer catalysts like tetrabutylammonium bromide to enhance reactivity .
Q. What safety protocols are critical when handling DBU in laboratory settings?
DBU is corrosive (UN3267, Hazard Class 8) and causes severe skin/eye damage. Use PPE: nitrile gloves, lab coat, and goggles. Work under fume hoods to avoid inhalation. In case of spills, neutralize with weak acids (e.g., citric acid) and adsorb with inert materials (e.g., vermiculite). Store in sealed containers away from moisture and oxidizers .
Advanced Research Questions
Q. How can DBU’s dual role as a base and catalyst be optimized in multicomponent reactions?
In reactions like the Baylis-Hillman or Michael additions, DBU’s nucleophilic nitrogen can activate electrophiles while deprotonating intermediates. Optimize molar ratios (typically 10–20 mol%) and reaction times to prevent over-stabilization of intermediates. For example, in hydrazone synthesis, excess DBU (>1.2 equiv) may lead to side product formation via β-elimination .
Q. What mechanistic insights explain DBU’s efficacy in promoting ring-opening polymerizations (ROPs)?
DBU activates cyclic esters (e.g., lactides) through hydrogen-bonding interactions, lowering the activation energy for nucleophilic attack. Kinetic studies using in-situ FTIR or NMR reveal that DBU’s bicyclic structure stabilizes transition states, enabling controlled polymer molecular weights (Đ <1.2) at mild temperatures (40–80°C) .
Q. How do contradictory data on DBU’s environmental toxicity impact waste disposal strategies?
While DBU is hydrolytically unstable (half-life <24h in water), its high pH (12.6–15.8 in concentrated solutions) poses acute aquatic toxicity (EC50 <10 mg/L for Daphnia magna). Neutralize waste with acetic acid to pH 7–8 before disposal. Avoid direct release into waterways, as residual alkalinity disrupts microbial ecosystems .
Q. What experimental approaches resolve contradictions in DBU-mediated enantioselective reactions?
Conflicting enantiomeric excess (ee) values may arise from solvent polarity or trace metal impurities. Use chiral HPLC or NMR spectroscopy to monitor ee. For asymmetric aldol reactions, pair DBU with chiral thiourea catalysts to enhance stereocontrol. Screen solvents (e.g., MeCN vs. THF) to identify optimal dielectric environments .
Methodological Tables
Q. Table 1: DBU’s Physicochemical Properties
| Property | Value | Reference |
|---|---|---|
| Boiling Point | 240°C (lit.) / 312°C (exp.) | |
| Density | 0.942 g/mL (25°C) | |
| Refractive Index (n²⁰/D) | 1.519–1.524 | |
| pKa (H₂O) | 12.5 | |
| Solubility in Water | Gradual hydrolysis |
Q. Table 2: Reaction Optimization Parameters for DBU-Catalyzed Processes
| Reaction Type | Optimal Conditions | Yield (%) | Key Considerations |
|---|---|---|---|
| Esterification | 5 mol% DBU, 60°C, THF | 85–92 | Avoid protic solvents |
| Ring-Opening Polymerization | 10 mol% DBU, 40°C, Toluene | Đ = 1.1 | Monitor Mn via GPC |
| Michael Addition | 20 mol% DBU, RT, DCM | 78 | Stabilize enolate intermediates |
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
